molecular formula C8H10BrNO3S B13150688 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

Katalognummer: B13150688
Molekulargewicht: 280.14 g/mol
InChI-Schlüssel: YKEZLYSMXGRRGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a synthetic organic compound with the molecular formula C8H10BrNO3S It is characterized by the presence of a bromofuran group attached to a thietane ring, which is further substituted with an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the reaction of 5-bromofuran-2-carbaldehyde with thietane-1,1-dione in the presence of an amine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thietane derivatives with different oxidation states.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The bromofuran group and the thietane ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid
  • 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thiolane-1,1-dione

Uniqueness

3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is unique due to the combination of the bromofuran group and the thietane ring, which imparts specific chemical and biological properties

Eigenschaften

Molekularformel

C8H10BrNO3S

Molekulargewicht

280.14 g/mol

IUPAC-Name

N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C8H10BrNO3S/c9-8-2-1-7(13-8)3-10-6-4-14(11,12)5-6/h1-2,6,10H,3-5H2

InChI-Schlüssel

YKEZLYSMXGRRGU-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1(=O)=O)NCC2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.